2-{[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)ACETAMIDE is a complex organic compound that features a combination of pyrimidine, dichlorophenyl, and chromenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)ACETAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 4-(3,5-dichlorophenyl)-2-pyrimidinethiol with N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The chromenyl group can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as hydrogen gas (H~2~) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH~4~) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromenyl group yields quinones, while reduction of nitro groups yields amines .
Scientific Research Applications
2-{[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pyrimidinyl and chromenyl groups play crucial roles in these interactions, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)ACETAMIDE
- 2-{[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)ACETAMIDE
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl and pyrimidinyl moieties contribute to its high reactivity and potential for diverse applications .
Properties
Molecular Formula |
C22H15Cl2N3O3S |
---|---|
Molecular Weight |
472.3 g/mol |
IUPAC Name |
2-[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl-N-(4-methyl-2-oxochromen-7-yl)acetamide |
InChI |
InChI=1S/C22H15Cl2N3O3S/c1-12-6-21(29)30-19-10-16(2-3-17(12)19)26-20(28)11-31-22-25-5-4-18(27-22)13-7-14(23)9-15(24)8-13/h2-10H,11H2,1H3,(H,26,28) |
InChI Key |
UBUDUCQATQLXDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CSC3=NC=CC(=N3)C4=CC(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.